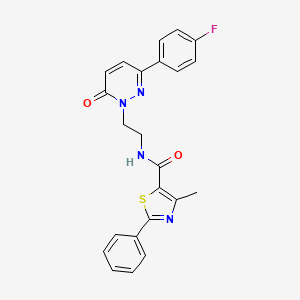

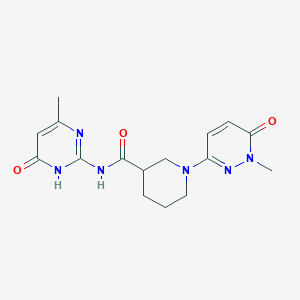

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

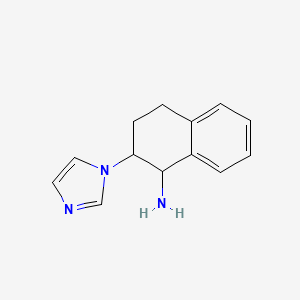

“1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea” is a complex organic compound. It contains a 1,2,4-oxadiazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom . The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus .

Synthesis Analysis

The synthesis of compounds containing a 1,2,4-oxadiazole ring can be achieved through various methods. One efficient method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of “1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea” is complex, with multiple rings and functional groups. The 1,2,4-oxadiazole ring is a key structural feature, contributing to the compound’s potential biological activity .Chemical Reactions Analysis

The 1,2,4-oxadiazole ring can participate in various chemical reactions. It can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, which is actively employed in organic synthesis .Applications De Recherche Scientifique

Synthetic Methodologies and Chemical Properties

Synthesis and Rearrangement

Oxadiazoles, due to their aromatic heterocyclic structure, are involved in various synthetic processes. For instance, the synthesis of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles through cycloaddition and subsequent Dimroth rearrangement highlights the versatility of oxadiazole compounds in chemical synthesis (Rozhkov et al., 2004).

Antimicrobial and Enzyme Inhibition

The biological assessment of 1,3,4-oxadiazole sandwiched by azinane and acetamides shows modest antibacterial potential and significant enzyme inhibition, demonstrating the bioactivity potential of synthesized molecules containing oxadiazole moieties (Virk et al., 2023).

Biological Applications

Antiepileptic Activity

The study on novel limonene and citral-based 2,5-disubstituted-1,3,4-oxadiazoles illustrates the application in developing anticonvulsant agents. These compounds were investigated for their anticonvulsant activities, showcasing the potential of oxadiazole derivatives in medicinal chemistry (Rajak et al., 2013).

Cytotoxicity and Potential Anticancer Agents

The design and synthesis of 1,3,4-oxadiazole analogues for cytotoxicity evaluation and molecular docking studies indicate their potential as tubulin inhibitors and cytotoxic agents. This research highlights the therapeutic potential of oxadiazoles in cancer treatment, underscoring their role in future drug design for more potent tubulin inhibitor cytotoxic agents (Ahsan et al., 2017).

Antiviral Agents

The exploration of new 1,3,4-oxadiazoles bearing thiophene, thiazole, coumarin, pyridine, and pyridazine derivatives as antiviral agents showcases the heterocyclic compound's versatility. This study emphasizes the potential of 1,3,4-oxadiazole derivatives in producing compounds with antiviral activity, highlighting their significance in developing new therapeutic agents (Albratty et al., 2019).

Orientations Futures

The future directions for research on “1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea” and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the diverse biological activities exhibited by 1,2,4-oxadiazole derivatives, these compounds may have significant potential in drug discovery and development .

Propriétés

IUPAC Name |

1-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]-3-(2-phenylethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O2/c1-14-20-16(24-22-14)18(11-6-3-7-12-18)21-17(23)19-13-10-15-8-4-2-5-9-15/h2,4-5,8-9H,3,6-7,10-13H2,1H3,(H2,19,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHBVVPMICNMIK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C2(CCCCC2)NC(=O)NCCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-(3-Methyl-1,2,4-oxadiazol-5-yl)cyclohexyl)-3-phenethylurea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 4-[(E)-3-amino-3-oxoprop-1-enyl]piperidine-1-carboxylate](/img/structure/B2710287.png)

![ethyl 6-methyl-4-{3-[3-methyl-4-(propan-2-yloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2710288.png)

![6-[4-(1H-Benzimidazol-2-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2710290.png)

![(E)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]-3-(4-fluoroanilino)prop-2-en-1-one](/img/structure/B2710295.png)